N-Ethyl-2,3-dimethylaniline

Xanthine oxidase inhibition Enzyme kinetics Glyoxalase I inhibition

N-Ethyl-2,3-dimethylaniline (CAS 41115-23-5; molecular formula C10H15N; molecular weight 149.24 g/mol; also designated N-Ethyl-2,3-xylidine) is a tertiary aromatic amine in the N-alkylated xylidine class. Physicochemical characterization establishes a density of 0.944 g/cm³ and a boiling point of 227.5°C at 760 mmHg.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 41115-23-5
Cat. No. B146918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2,3-dimethylaniline
CAS41115-23-5
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCNC1=CC=CC(=C1C)C
InChIInChI=1S/C10H15N/c1-4-11-10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3
InChIKeyIILPUHXLVPEPAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2,3-dimethylaniline (CAS 41115-23-5) — Procurement Reference for Research-Use Aromatic Amine Building Block


N-Ethyl-2,3-dimethylaniline (CAS 41115-23-5; molecular formula C10H15N; molecular weight 149.24 g/mol; also designated N-Ethyl-2,3-xylidine) is a tertiary aromatic amine in the N-alkylated xylidine class. Physicochemical characterization establishes a density of 0.944 g/cm³ and a boiling point of 227.5°C at 760 mmHg . Commercial availability from major research chemical suppliers is documented at purity specifications of ≥95% , with at least one supplier offering material at 98% purity . The compound is supplied as a liquid with recommended storage at room temperature, and is explicitly designated for non-human research use only .

N-Ethyl-2,3-dimethylaniline (CAS 41115-23-5) — Why Generic Substitution Fails: Quantitative Rationale for Analog Selection


Interchange among N-alkylated xylidine analogs or isomeric aromatic amines is not scientifically justifiable without quantitative verification of target-specific performance. The 2,3-dimethyl substitution pattern on the aromatic ring confers distinct electronic and steric properties relative to other xylidine isomers [1], while N-ethyl substitution yields measurably different basicity compared to N-methyl analogs [2]. Critically, the compound demonstrates a documented enzyme inhibition profile — competitive inhibition of bovine xanthine oxidase with Ki = 820 nM and IC50 = 12.4 μM [3] — that may be absent or divergent in structurally related aromatic amines. Substituting an uncharacterized or superficially similar analog risks compromising experimental reproducibility in biochemical assays where inhibition kinetics have been validated for this specific molecular entity.

N-Ethyl-2,3-dimethylaniline (CAS 41115-23-5) — Quantitative Differential Evidence for Scientific Procurement Decisions


Competitive Xanthine Oxidase Inhibition: Ki = 820 nM, IC50 = 12.4 μM — Verified Biochemical Activity Absent in Unsubstituted Analogs

N-Ethyl-2,3-dimethylaniline (CAS 41115-23-5) demonstrates experimentally verified competitive inhibition of bovine xanthine oxidase with a binding affinity constant (Ki) of 820 nM and an IC50 of 12.4 μM [1]. In contrast, the unsubstituted parent compound 2,3-dimethylaniline (CAS 87-59-2) has no documented xanthine oxidase inhibitory activity in the same assay system. The N-ethyl substitution introduces a tertiary amine moiety that enables binding interactions with the enzyme active site not available to primary aromatic amines. Additionally, the compound is reported to function as a glyoxalase I inhibitor capable of reducing lysine residues in polypeptides .

Xanthine oxidase inhibition Enzyme kinetics Glyoxalase I inhibition

Basicity Order in Non-Aqueous Media: N-Ethyl Substituted Anilines Are More Basic Than N-Methyl Analogs

Titration studies in nitrobenzene solvent establish a fundamental structure-property relationship relevant to reactivity prediction: N-ethyl-substituted anilines are more basic than the corresponding N-methyl-substituted anilines [1]. While this class-level relationship has been experimentally validated across multiple N-alkylated aniline derivatives, direct pKb values for N-ethyl-2,3-dimethylaniline versus N-methyl-2,3-dimethylaniline in identical non-aqueous conditions are not published in accessible literature. The relative basicity order N-ethyl > N-methyl is consistent across the aniline series and arises from the greater electron-donating inductive effect (+I effect) of the ethyl group compared to methyl.

Basicity Non-aqueous titration Structure-activity relationship

Commercial Purity Specifications: 98% Purity Grade Available for Sensitive Research Applications

Procurement documentation establishes that N-Ethyl-2,3-dimethylaniline (CAS 41115-23-5) is commercially available at a purity specification of 98% . The baseline purity specification for general research supply is ≥95% . This 3% absolute purity differential represents a 60% reduction in maximum potential impurity content (from ≤5% to ≤2%). The 98% grade is specifically suitable for applications requiring higher purity input material, such as quantitative biochemical assays where impurity interference could compromise data interpretation. Notably, the CAS 41115-23-5 material is not listed by ACGIH, IARC, NIOSH, NTP, or OSHA , meaning occupational exposure limits and carcinogenicity classifications applicable to certain aromatic amines are not established.

Purity specification Procurement Analytical grade

N-Ethyl-2,3-dimethylaniline (CAS 41115-23-5) — Validated Research and Industrial Application Scenarios


Xanthine Oxidase Biochemical Assay Development and Inhibitor Screening

The validated competitive inhibition of bovine xanthine oxidase (Ki = 820 nM; IC50 = 12.4 μM) supports use of N-Ethyl-2,3-dimethylaniline as a reference inhibitor for assay development, kinetic mechanism validation, and comparator studies in purine metabolism research. The compound enables dose-response characterization and serves as a baseline for structure-activity relationship (SAR) investigations of aromatic amine-based enzyme inhibitors. Procurement of this specific CAS entity ensures consistency with published inhibition parameters [1].

Glyoxalase I Inhibition Studies and Polypeptide Modification Research

The documented glyoxalase I inhibitory activity and capacity to reduce lysine residues in polypeptides position N-Ethyl-2,3-dimethylaniline as a tool compound for investigating protein modification pathways, advanced glycation end-product (AGE) formation, and glyoxalase system pharmacology. The compound binds to the reactive site of glyoxalase I and inhibits its activity . Researchers studying methylglyoxal detoxification or AGE-related pathologies should specifically procure this CAS 41115-23-5 material rather than unsubstituted xylidine isomers lacking this verified activity.

Building Block for Synthesis of Dyes, Pigments, and Functional Organic Molecules

N-Ethyl-2,3-dimethylaniline functions as a synthetic intermediate for dye and pigment manufacturing . The 2,3-dimethyl substitution pattern confers distinct electronic and steric properties relative to other xylidine isomers [2], while the N-ethyl tertiary amine enables participation in electrophilic aromatic substitution reactions with reactivity modulated by the higher basicity characteristic of N-ethyl versus N-methyl anilines [3]. The 98% purity grade is suitable for synthetic applications requiring well-defined input material quality.

Basicity-Dependent Liquid-Liquid Extraction and Analytical Method Development

The established basicity characteristics of N-ethyl-substituted anilines relative to N-methyl analogs in non-aqueous media [3] inform the selection of this compound for method development involving pH-dependent extraction, chromatographic separation, or derivatization protocols. The higher basicity of the N-ethyl derivative influences retention behavior in reversed-phase HPLC and extraction efficiency in acidic aqueous-organic partitioning. Procurement of CAS 41115-23-5 rather than an N-methyl analog is warranted when method optimization benefits from the differentiated basicity profile.

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